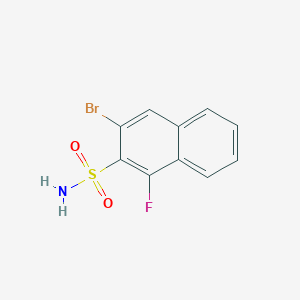
3-Bromo-1-fluoronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-fluoronaphthalene-2-sulfonamide is a potent chemical compound used in diverse scientific research. Its multifunctional properties enable its application in various fields, including pharmaceuticals, materials science, and organic synthesis. It has a molecular weight of 304.14 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H7BrFNO2S/c11-8-5-6-3-1-2-4-7 (6)9 (12)10 (8)16 (13,14)15/h1-5H, (H2,13,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Catalysis in Chemical Synthesis
3-Bromo-1-fluoronaphthalene-2-sulfonamide finds applications in catalysis, particularly in chemical synthesis. For instance, a study by Tayebee et al. (2015) introduced a novel Bronsted acidic ionic liquid, synthesized via a reaction that can be linked to similar sulfonamide-based catalysts, used for the preparation of phthalazine derivatives. This kind of research underscores the role of sulfonamides in facilitating complex chemical reactions.
Structural Analysis and Chemical Properties
Research by Deng et al. (2021) on 3-bromo-N-(3-fluorophenyl) benzenesulfonamide provides insights into the structural properties of such compounds. Their work involved characterizing the structure through various spectroscopic techniques and analyzing its physicochemical properties. This research highlights the importance of understanding the molecular structure of sulfonamides for potential applications in various fields.
Fluorography in Biochemistry
The compound's relevance extends to biochemistry, particularly in fluorography techniques for detecting proteins and nucleic acids. In a study by Bonner and Laskey (1974), a method was described for detecting 3H in polyacrylamide gels, which involves a process where compounds similar to this compound play a critical role. This method demonstrates the utility of sulfonamides in enhancing detection sensitivity in biochemical analysis.
Development of Fluorescent Amino Acids
In the field of genetics and biochemistry, the development of fluorescent amino acids is another area where sulfonamides, similar to this compound, have been used. A study by Summerer et al. (2006) introduced a fluorescent amino acid that was genetically encoded in yeast. The sulfonamide group in these compounds is crucial for their fluorescent properties, which are significant for studying protein structure and function.
Pharmaceutical Applications
In pharmaceutical research, sulfonamide derivatives are of interest due to their potential therapeutic properties. For example, Cerfontain et al. (1994) explored the sulfonation reactions of compounds like this compound. Such studies are crucial for developing new drugs and understanding their interactions at the molecular level.
Safety and Hazards
The compound is considered hazardous and has the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Propiedades
IUPAC Name |
3-bromo-1-fluoronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2S/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)16(13,14)15/h1-5H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJZWXZDLMXSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2F)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5,6-Dichloro-2-methylpyridin-3-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B2741551.png)


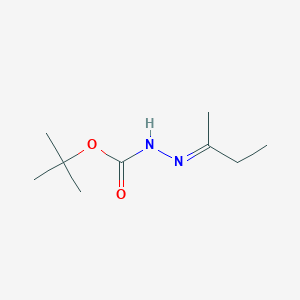

![2-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2741557.png)
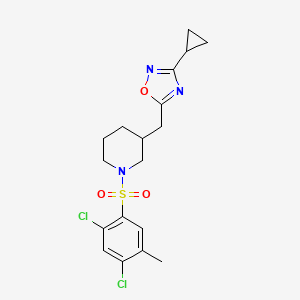
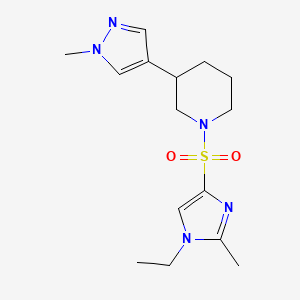
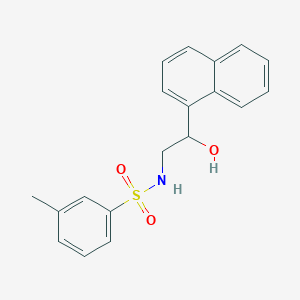
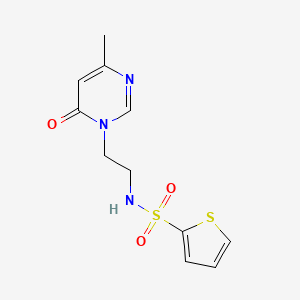
![3-[1-[(3-Ethynyl-5-fluorosulfonyloxybenzoyl)amino]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B2741568.png)
![2-Methyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741570.png)
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2741572.png)
![4-methoxy-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2741574.png)